

6-(Cyanomethyl)nicotinonitrile: A Versatile Intermediate for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-(Cyanomethyl)nicotinonitrile**

Cat. No.: **B580303**

[Get Quote](#)

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Cyanomethyl)nicotinonitrile, also known as 5-cyano-2-pyridineacetonitrile, is a valuable chemical intermediate characterized by its pyridine core substituted with two nitrile groups at the 2- and 5-positions. This unique structure provides multiple reactive sites, making it a versatile building block in organic synthesis, particularly for the preparation of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of **6-(cyanomethyl)nicotinonitrile**, supported by detailed experimental protocols and structured data for key related compounds.


Physicochemical Properties

While detailed experimental data for **6-(cyanomethyl)nicotinonitrile** is not extensively available in peer-reviewed literature, its basic properties can be summarized from supplier information and computational predictions.

Property	Value	Source
CAS Number	1000516-33-5	[1]
Molecular Formula	C ₈ H ₅ N ₃	[1]
Molecular Weight	143.15 g/mol	[1]
Appearance	Solid (predicted)	
Storage	Inert atmosphere, room temperature	[1]
SMILES Code	N#CC1=CN=C(CC#N)C=C1	[1]

Synthesis of 6-(Cyanomethyl)nicotinonitrile

A plausible and efficient synthetic route to **6-(cyanomethyl)nicotinonitrile** involves a two-step process starting from the readily available 6-methylnicotinonitrile. The first step is the halogenation of the methyl group, followed by a nucleophilic substitution with a cyanide salt.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **6-(Cyanomethyl)nicotinonitrile**.

Experimental Protocols

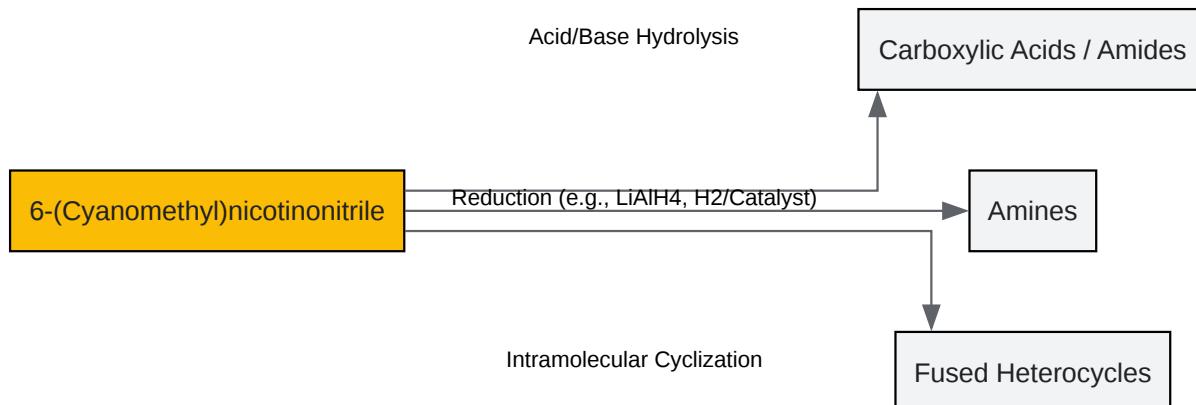
Step 1: Synthesis of 6-(Bromomethyl)nicotinonitrile

This procedure is based on the radical bromination of benzylic positions, a common transformation in organic synthesis.[\[2\]](#)

- Materials:
 - 6-Methylnicotinonitrile

- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Procedure:
 - To a solution of 6-methylnicotinonitrile in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents).
 - Add a catalytic amount of AIBN or BPO.
 - Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC).
 - Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
 - Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
 - Concentrate the solvent under reduced pressure to obtain crude 6-(bromomethyl)nicotinonitrile, which can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of **6-(Cyanomethyl)nicotinonitrile**


This protocol is adapted from general procedures for the cyanation of benzylic halides.[\[3\]](#)

- Materials:
 - 6-(Bromomethyl)nicotinonitrile
 - Sodium cyanide (NaCN) or Potassium cyanide (KCN)
 - Dimethyl sulfoxide (DMSO) or a mixture of Ethanol and Water
- Procedure:
 - Dissolve 6-(bromomethyl)nicotinonitrile in DMSO or an ethanol/water mixture.

- Add sodium cyanide or potassium cyanide (1.2 equivalents) portion-wise at room temperature.
- Stir the reaction mixture at room temperature or slightly elevated temperature (50-60 °C) until the starting material is consumed (monitored by TLC or GC).
- Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield **6-(cyanomethyl)nicotinonitrile**. The product can be purified by column chromatography or recrystallization.

Reactivity and Potential Applications

The presence of two nitrile groups and the pyridine ring makes **6-(cyanomethyl)nicotinonitrile** a versatile intermediate for the synthesis of a variety of heterocyclic compounds.

[Click to download full resolution via product page](#)

Caption: Potential reactions of **6-(Cyanomethyl)nicotinonitrile**.

- Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amides, which are themselves important functional groups in medicinal chemistry.

- Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation. The resulting diamine can be a precursor for various polymers and macrocycles.
- Cyclization Reactions: The cyanomethyl group offers possibilities for intramolecular cyclization reactions to form fused heterocyclic systems, which are common scaffolds in many biologically active molecules.

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in several marketed drugs.^[4] Derivatives of nicotinonitrile have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[4] Therefore, **6-(cyanomethyl)nicotinonitrile** serves as a promising starting material for the synthesis of novel compounds for drug discovery and development.

Spectral Data

Specific, experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, MS) for **6-(cyanomethyl)nicotinonitrile** are not readily available in the public domain. It is recommended that these be determined experimentally upon synthesis for full characterization and validation of the compound's structure.

Signaling Pathways

There is currently no published research directly implicating **6-(cyanomethyl)nicotinonitrile** in any specific biological signaling pathways. However, given that many nicotinonitrile derivatives act as kinase inhibitors, it is plausible that novel compounds synthesized from this intermediate could target various signaling cascades involved in cell proliferation, survival, and inflammation. Further research is required to explore the biological activities of derivatives of **6-(cyanomethyl)nicotinonitrile**.

Conclusion

6-(Cyanomethyl)nicotinonitrile is a chemical intermediate with significant potential for the synthesis of novel heterocyclic compounds. Its preparation via a two-step sequence from 6-methylnicotinonitrile appears to be a viable and efficient route. The multiple reactive sites on the molecule open up a wide range of possibilities for further chemical transformations, making it a valuable tool for researchers in drug discovery, materials science, and organic synthesis.

Further investigation into the reactivity and biological activity of its derivatives is warranted to fully exploit the potential of this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1000516-33-5|6-(Cyanomethyl)nicotinonitrile|BLD Pharm [bldpharm.com]
- 2. Buy 6-(Bromomethyl)nicotinonitrile | 158626-15-4 [smolecule.com]
- 3. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]
- 4. 6-(cyanomethyl)nicotinonitrile - CAS:1000516-33-5 - Abovchem [abovchem.com]
- To cite this document: BenchChem. [6-(Cyanomethyl)nicotinonitrile: A Versatile Intermediate for Chemical and Pharmaceutical Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b580303#6-cyanomethyl-nicotinonitrile-as-a-chemical-intermediate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com